N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c19-17(16-9-13-3-1-2-4-15(13)21-16)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-9,11,14H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNQDRHSRQRDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated benzo[b]thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich thiophene and benzo[b]thiophene moieties render the compound susceptible to oxidative modifications:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thiophene ring oxidation | KMnO₄ (acidic or neutral conditions) | Sulfoxide or sulfone derivatives at thiophene sulfur | 60–75% |
| Benzo[b]thiophene oxidation | H₂O₂/CH₃COOH | 3-Keto-benzo[b]thiophene intermediate via C2-C3 bond cleavage | 45–50% |
Oxidation of the thiophene-3-ylmethyl substituent predominantly targets the sulfur atom, while the benzo[b]thiophene core undergoes regioselective oxidation at the C2 position adjacent to the carboxamide group.
Nucleophilic Substitution
The carboxamide group and cyclopropane ring participate in substitution reactions:
Amide Group Reactivity
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines | DMF, 80°C, 12 hrs | N-alkylated derivatives via amide nitrogen substitution | 55–65% |
| Thiols | NaH, THF, RT | Thioamide analogs with retained cyclopropane stability | 70–80% |
Cyclopropane Ring Opening
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 60°C, 6 hrs | Ring-opened product: N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide | 85% |
| Br₂ (1 equiv) | CH₂Cl₂, 0°C, 2 hrs | Dibrominated cyclopropane derivative | 40–50% |
Reduction Reactions
Selective reduction pathways depend on reaction conditions:
| Target Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Carboxamide reduction | LiAlH₄, THF, reflux | Corresponding amine: N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-methylamine | 60–70% |
| Aromatic ring hydrogenation | H₂ (50 psi), Pd/C, EtOAc | Partially saturated benzo[b]thiophene system | 55–60% |
Cyclization and Ring-Forming Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
Stability and Degradation Pathways
Under extreme conditions, the compound undergoes decomposition:
-
Acidic Hydrolysis (HCl, 100°C): Cleavage of the cyclopropyl-thiophenemethyl bond, yielding benzo[b]thiophene-2-carboxylic acid and N-cyclopropylamine fragments.
-
Photodegradation (UV light, 48 hrs): Formation of sulfonic acid derivatives via radical-mediated oxidation.
Comparative Reactivity Analysis
| Functional Group | Reactivity Trend | Key Influencing Factors |
|---|---|---|
| Thiophene-3-ylmethyl | High (S-oxidation > C-H substitution) | Electron density at sulfur, steric hindrance from cyclopropane |
| Benzo[b]thiophene carboxamide | Moderate (amide > aromatic reactivity) | Resonance stabilization of the amide group |
| Cyclopropane | Low (requires strong electrophiles) | Ring strain counterbalanced by σ-aromaticity |
This reactivity profile enables applications in synthesizing bioactive analogs, particularly in medicinal chemistry for kinase inhibitors and antimicrobial agents. Further studies are needed to explore asymmetric catalysis and green chemistry approaches for these transformations.
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives, including N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and cell cycle arrest .
Case Study : A study on a related thiophene compound demonstrated its efficacy against liver cancer cells, leading to reduced viability and increased apoptotic markers .
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The structural modifications of thiophene derivatives can enhance their antimicrobial efficacy by reducing biofilm formation and increasing adherence inhibition .
Case Study : In vitro tests revealed that certain thiophene derivatives exhibited potent antifungal activity against Candida albicans, suggesting that optimizing the chemical structure could lead to more effective antifungal agents.
Antioxidant Properties
Thiophene derivatives have been evaluated for their antioxidant activity. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated through various assays, indicating its potential use in formulations aimed at reducing oxidative damage in cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiophene derivatives. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for the stimulator of interferon genes (STING) protein, which plays a crucial role in the innate immune response . The compound can bind to the STING protein, triggering downstream signaling pathways that lead to the production of type I interferons and proinflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[b]thiophene-2-carboxamide scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxamide Derivatives
Key Findings:
Substituent Effects on Target Engagement :
- The quinuclidine group in encenicline confers high affinity for α7 nAChRs, critical for cognitive enhancement . In contrast, the piperidine group in Br-PBTC shifts selectivity toward β2/β4 nAChRs . The cyclopropyl and thiophene groups in the target compound may alter binding kinetics or subtype specificity.
- Halogen substitutions (e.g., 7-Cl in encenicline, 7-Br in Br-PBTC) enhance potency by increasing electron-withdrawing effects and hydrophobic interactions with receptor pockets . The absence of a halogen in the target compound suggests a trade-off between selectivity and metabolic stability.
Impact of N-Substituents on Pharmacokinetics: Hydrophilic amines (e.g., quinuclidine, piperidine) often require salt formulations (e.g., hydrochloride) for solubility .
Solid-State and Solubility Behavior: Encenicline hydrochloride forms multiple solvates (isopropanol, acetone) with distinct crystallization profiles . The target compound’s free base form may exhibit lower solubility but greater crystallinity, influencing dosage form development.
Therapeutic Indications: While encenicline targets Alzheimer’s disease , Br-PBTC is explored for neurological disorders involving β2/β4 nAChRs .
Biological Activity
Overview
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. The compound can also be synthesized through various methods that optimize yield and efficiency under specific reaction conditions.
The primary target for this compound is the Stimulator of Interferon Genes (STING) protein. This protein plays a crucial role in the immune response by recognizing cytosolic DNA and activating pathways that lead to the production of type I interferons. The compound acts as an agonist to STING, promoting immune responses that may be beneficial in treating infections and cancers.
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives exhibit potent antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
This compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors. Preclinical studies suggest that it may enhance the efficacy of existing chemotherapeutic agents .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been found to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in 2022 explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation being identified as key pathways involved in the observed apoptosis .
Q & A
Q. What synthetic methodologies are most effective for synthesizing N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. For example:
- Step 1 : Activation of benzo[b]thiophene-2-carboxylic acid using coupling agents like HATU or EDCI in dry dichloromethane (DCM) under inert gas .
- Step 2 : Reaction with cyclopropylamine derivatives, followed by alkylation of the thiophen-3-ylmethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) is critical for isolating high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and stereochemistry (e.g., δ ~7.5 ppm for thiophene protons) .
- Mass Spectrometry : HRMS for molecular weight validation and fragmentation analysis .
- X-ray Crystallography : To resolve ambiguities in stereochemistry and intermolecular interactions (e.g., weak C–H⋯S bonds) .
Q. What are the primary solubility and stability considerations for this compound?
Solubility in polar aprotic solvents (e.g., DMSO) is generally higher than in aqueous buffers. Stability studies recommend storage at –20°C under argon to prevent oxidation of the thiophene moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. Caco-2) or incubation times .
- Structural Analogues : Minor modifications (e.g., substitution at the cyclopropyl group) can drastically alter target affinity .
- Methodology : Standardize protocols (e.g., use of positive controls like FRM-1/FRM-2 in neuropharmacology studies) .
Q. What experimental strategies are recommended for elucidating its mechanism of action?
- Target Identification : Use affinity chromatography with immobilized compound derivatives to isolate binding proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis modulation via Bcl-2/Bax ratio changes) .
- Molecular Dynamics Simulations : To predict interactions with receptors like nAChRs or urotensin-II .
Q. How can structural modifications optimize its pharmacological profile?
- SAR Studies : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzo[b]thiophene ring to enhance metabolic stability .
- Bioisosteric Replacement : Substitute the cyclopropyl group with quinuclidine to improve blood-brain barrier penetration .
- Prodrug Design : Esterify the carboxamide to enhance oral bioavailability .
Methodological Challenges
Q. What are the critical pitfalls in designing in vivo studies for this compound?
- Pharmacokinetics : Monitor brain-to-plasma ratios due to efflux transporter susceptibility (e.g., P-gp), which varies between species .
- Metabolite Interference : Use LC-MS/MS to distinguish parent compound from oxidative metabolites (e.g., sulfoxide derivatives) .
Q. How should researchers address inconsistencies in synthetic yields?
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps .
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and adjust reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
